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Compound of Interest

Compound Name: Cyclo(L-alanyl-L-tryptophyl)

Cat. No.: B103205

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-alanyl-L-tryptophyl), a cyclic dipeptide, belongs to the diketopiperazine class of
molecules. These compounds are of significant interest in biomedical research due to their
diverse biological activities and potential as scaffolds in drug discovery. This technical guide
provides a summary of the available spectroscopic and physicochemical data for Cyclo(L-
alanyl-L-tryptophyl). While a complete set of modern spectroscopic data for this specific
molecule is not readily available in the published literature, this document compiles the existing
data and provides expected spectroscopic characteristics based on its chemical structure and
data from analogous compounds. Detailed experimental protocols for the characterization of
such cyclic dipeptides are also presented, along with a generalized workflow for its synthesis
and analysis.

Physicochemical Properties

The fundamental physicochemical properties of Cyclo(L-alanyl-L-tryptophyl) are crucial for its
handling, formulation, and interpretation of biological assays.
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Property Value Reference
Molecular Formula C14H15N302 [1]
Molecular Weight 257.29 g/mol [1]
Melting Point 282-284 °C (decomposed) [2]
Optical Rotation [a]D +10.4° (c, 0.48 in Ethanol)  [2]
CAS Number 17079-37-7 [1]

Spectroscopic Data

This section details the available and expected spectroscopic data for Cyclo(L-alanyl-L-
tryptophyl).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
particularly the indole chromophore of the tryptophan residue.

Molar Absorptivity

Wavelength (Amax) (©) Solvent Reference
€

220 nm 35,700 Ethanol [2]

274 nm 5,790 Ethanol [2]

280 nm 5,870 Ethanol [2]

290 nm 5,080 Ethanol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for Cyclo(L-alanyl-L-tryptophyl) is not available in the reviewed
literature, the expected *H and 3C NMR chemical shifts can be predicted based on the
structure and data from similar cyclic dipeptides.

Expected *H NMR Chemical Shifts:
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Aromatic Protons (Indole Ring): Resonances are expected in the range of o 7.0-8.0 ppm.

a-Protons (Ala and Trp): Signals for the Ca-H of both amino acid residues are anticipated
between & 3.5-4.5 ppm.

B-Protons (Ala and Trp): The CB-Hs of alanine will likely appear as a doublet around 6 1.0-
1.5 ppm. The CB-H: of tryptophan is expected to show more complex splitting in the & 3.0-
3.5 ppm region.

Amide Protons (NH): The two amide protons are expected to resonate between 6 7.5-8.5
ppm, with their exact shifts being sensitive to solvent and conformation.

Indole NH Proton: A distinct singlet for the indole NH is expected downfield, typically above &
10 ppm in aprotic solvents like DMSO-ds.

Expected 3C NMR Chemical Shifts:

Carbonyl Carbons (C=0): Two resonances are expected in the o 165-175 ppm region.
Aromatic Carbons (Indole Ring): Multiple signals are anticipated between & 110-140 ppm.
a-Carbons (Ala and Trp): Resonances for Ca are expected around & 50-60 ppm.

-Carbons (Ala and Trp): The C[ of alanine will be in the & 15-25 ppm range, while the C[(3 of
tryptophan will be around & 25-35 ppm.

Mass Spectrometry (MS)

Specific mass spectrometry data for Cyclo(L-alanyl-L-tryptophyl) is not detailed in the

available literature. However, the expected fragmentation pattern can be inferred.

Molecular lon (M+H)*: The protonated molecular ion is expected at m/z 258.12.

Major Fragmentation Pathways: Common fragmentation of cyclic dipeptides involves the
cleavage of the diketopiperazine ring. Expected key fragments would arise from the loss of
one of the amino acid residues as a neutral fragment or further fragmentation of the side
chains. For Cyclo(L-alanyl-L-tryptophyl), a prominent fragment would be expected from
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the loss of the alanine residue or the characteristic fragmentation of the tryptophan indole
side chain.

Infrared (IR) Spectroscopy

While a specific IR spectrum for Cyclo(L-alanyl-L-tryptophyl) is not published, the
characteristic vibrational frequencies can be predicted.

Expected Wavenumber

Functional Group Vibration Mode
(cm™)

N-H (Amide) 3200-3400 Stretching

C-H (Aromatic) 3000-3100 Stretching

C-H (Aliphatic) 2850-3000 Stretching

C=0 (Amide I) 1630-1680 Stretching

N-H (Amide II) 1510-1570 Bending

C-N 1200-1350 Stretching

Experimental Protocols

The following are detailed methodologies for the key experiments cited or expected for the
characterization of Cyclo(L-alanyl-L-tryptophyl).

Synthesis of Cyclo(L-alanyl-L-tryptophyl)

A general method for the synthesis of cyclic dipeptides involves the cyclization of a linear
dipeptide.[2]

o Preparation of the Linear Dipeptide: L-alanyl-L-tryptophan is synthesized using standard
peptide coupling techniques (e.g., using carbodiimide coupling agents like DCC or EDC, or
activated esters).

e Cyclization: The linear dipeptide is dissolved in a suitable high-boiling point solvent (e.qg.,
ethylene glycol or benzyl alcohol). The solution is heated to a high temperature (typically

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b103205?utm_src=pdf-body
https://www.benchchem.com/product/b103205?utm_src=pdf-body
https://www.benchchem.com/product/b103205?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2018/cp/c8cp01616j
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

>150 °C) under reflux for several hours to promote intramolecular condensation and
cyclization.

Purification: The reaction mixture is cooled, and the crude product is precipitated. The
product is then purified by recrystallization from a suitable solvent system (e.g., ethanol-ethyl
acetate) to yield pure Cyclo(L-alanyl-L-tryptophyl).

UV-Vis Spectroscopy

Sample Preparation: A stock solution of Cyclo(L-alanyl-L-tryptophyl) is prepared in a UV-
transparent solvent (e.g., ethanol). A series of dilutions are made to obtain concentrations
within the linear range of the spectrophotometer.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The absorbance spectrum is recorded from 200 to 400 nm against a
solvent blank.

Analysis: The wavelengths of maximum absorbance (Amax) are identified, and the molar
absorptivity (€) is calculated using the Beer-Lambert law (A = £cl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: *H NMR, 13C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC)
are acquired.

Analysis: The chemical shifts () are referenced to the residual solvent peak. The coupling
constants (J) and integration values are determined from the *H NMR spectrum to aid in
structure elucidation.

Mass Spectrometry
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o Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.qg.,
methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote
protonation.

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped
with an electrospray ionization (ESI) source is used.

o Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or
coupled with a liquid chromatography system. Full scan mass spectra are acquired in
positive ion mode. Tandem mass spectrometry (MS/MS) is performed on the protonated
molecular ion to obtain fragmentation data.

e Analysis: The accurate mass of the molecular ion is used to confirm the elemental
composition. The fragmentation pattern is analyzed to confirm the structure of the dipeptide.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm~1. A
background spectrum of the clean ATR crystal is collected and subtracted from the sample
spectrum.

e Analysis: The positions and shapes of the absorption bands are correlated with the
vibrational modes of the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic
characterization of Cyclo(L-alanyl-L-tryptophyl).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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